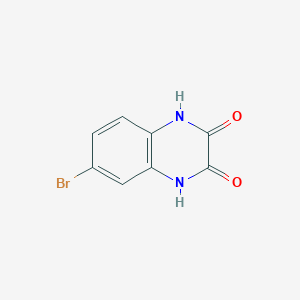

6-Bromoquinoxaline-2,3(1H,4H)-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEGUPPDVPWCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407929 | |

| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-90-3 | |

| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoxaline core is a feature of numerous biologically active molecules, and the presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions. This makes it a valuable building block for the synthesis of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.

Synthesis

The primary synthetic route to this compound involves the condensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid. This reaction proceeds via the formation of a di-amide intermediate, which then undergoes intramolecular cyclization to form the quinoxaline-dione ring system.

A common method involves reacting the starting materials in the presence of an acid catalyst, such as hydrochloric acid, with heating.[1] An alternative, environmentally friendly approach is a solvent-free synthesis that involves grinding the reactants together at room temperature.[2]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Acid-Catalyzed Condensation [1]

-

To a suspension of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in 2M hydrochloric acid (20 mL), add a solution of oxalic acid dihydrate (1.26 g, 10 mmol) in water (10 mL).

-

Heat the reaction mixture at reflux for 2 hours.

-

Cool the mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then ethanol.

-

Dry the product under vacuum to yield this compound.

Method 2: Solvent-Free Grinding [2]

-

In a mortar, combine 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).

-

Grind the mixture with a pestle at room temperature for 15-20 minutes, or until a paste is formed.

-

Allow the mixture to stand for 1 hour.

-

Triturate the solid with a 5% sodium bicarbonate solution to remove any unreacted oxalic acid.

-

Collect the solid by filtration, wash with water, and dry to afford the pure product.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following tables summarize the key characterization data.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Boiling Point | 302.7°C at 760 mmHg[3] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

¹H NMR Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 2H | N-H (amide) |

| ~7.6 | d | 1H | Ar-H (H5) |

| ~7.4 | dd | 1H | Ar-H (H7) |

| ~7.1 | d | 1H | Ar-H (H8) |

Note: The expected chemical shifts are based on the analysis of similar quinoxaline-2,3-dione structures. Actual values may vary slightly.

¹³C NMR Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (C2, C3) |

| ~133 | Ar-C (C4a) |

| ~130 | Ar-C (C8a) |

| ~128 | Ar-CH (C7) |

| ~118 | Ar-CH (C5) |

| ~116 | Ar-C (C6) |

| ~115 | Ar-CH (H8) |

Note: The expected chemical shifts are based on the analysis of the chloro-analog and general principles of NMR spectroscopy.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3000 | N-H stretching (amide) |

| 1710-1670 | C=O stretching (amide I) |

| 1620-1580 | C=C stretching (aromatic) |

| 850-800 | C-H out-of-plane bending |

| 700-600 | C-Br stretching |

Mass Spectrometry

| m/z | Assignment |

| 240/242 | [M]⁺ |

| 212/214 | [M-CO]⁺ |

| 184/186 | [M-2CO]⁺ |

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a wide array of biologically active compounds. The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This versatility has been exploited in the development of:

-

Kinase Inhibitors: By modifying the quinoxaline scaffold, potent and selective inhibitors of various kinases involved in cancer and inflammatory diseases can be synthesized.

-

Antimicrobial Agents: The introduction of specific pharmacophores can lead to compounds with significant activity against a range of bacteria and fungi.

-

Antiviral Compounds: Derivatives of quinoxaline-diones have shown promise as antiviral agents, including against HIV.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and tabulated characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The synthetic accessibility and the potential for diverse chemical modifications make this compound a highly attractive scaffold for the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide on the Biological Activity of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Introduction

The quinoxaline-2,3(1H,4H)-dione scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1] Molecules incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, 6-Bromoquinoxaline-2,3(1H,4H)-dione has emerged as a critical starting material and key intermediate in the synthesis of novel, more complex derivatives with therapeutic potential.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a synthetic precursor, and the biological activities of its subsequent derivatives, supported by detailed experimental protocols and pathway visualizations.

Synthesis and Role as a Synthetic Precursor

This compound is primarily utilized in the literature as a foundational block for creating more elaborate molecules. Its synthesis is typically achieved through the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid.[2]

References

- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

6-Bromoquinoxaline-2,3(1H,4H)-dione derivatives and their properties

An In-depth Technical Guide on 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and pharmacology. The quinoxaline-2,3-dione scaffold serves as a crucial pharmacophore, particularly for the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] This guide details their synthesis, biological activities, and therapeutic potential, supported by experimental protocols and quantitative data.

Core Synthesis of the Quinoxaline-2,3-dione Scaffold

The fundamental method for synthesizing the quinoxaline-2,3-dione core involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, most commonly oxalic acid or its derivatives.[3][4] This reaction is a straightforward and efficient way to construct the heterocyclic system. For the synthesis of the specific 6-bromo derivative, 4-bromo-o-phenylenediamine is used as the starting material.

Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from established literature procedures for the synthesis of quinoxaline-2,3-diones.[5]

Materials:

-

4-bromo-o-phenylenediamine

-

Oxalic acid dihydrate

-

2 M Hydrochloric acid

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of 4-bromo-o-phenylenediamine (10 mmol) and oxalic acid dihydrate (12 mmol) is prepared in 50 mL of 2 M aqueous hydrochloric acid.

-

The reaction mixture is heated under reflux for 3-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, allowing the product to precipitate out of the solution.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any remaining acid and unreacted starting materials.

-

The crude product is then washed with a small amount of cold ethanol.

-

The solid is dried under vacuum to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]

Biological Activity and Therapeutic Potential

Quinoxaline-2,3-dione derivatives are renowned for their activity as competitive antagonists at the AMPA receptor.[2][8] By blocking the binding of the excitatory neurotransmitter glutamate, these compounds can modulate synaptic transmission and neuronal excitability. This mechanism of action makes them promising candidates for a variety of neurological and psychiatric conditions.

-

Neuroprotection: Overactivation of AMPA receptors leads to excitotoxicity, a process implicated in neuronal damage following stroke, trauma, and in neurodegenerative diseases.[9] Antagonists like 6-bromoquinoxaline-2,3-dione derivatives can prevent this excitotoxic cascade, offering a neuroprotective effect.[9][10][11]

-

Anticonvulsant Activity: The hyperexcitability of neurons is a hallmark of epilepsy. By dampening fast excitatory neurotransmission, AMPA antagonists have demonstrated significant anticonvulsant properties in various preclinical models.[12][13][14]

-

Other Activities: Beyond their effects on the CNS, various quinoxaline derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][15]

Signaling Pathway of AMPA Receptor Antagonism

Glutamate binding to the AMPA receptor opens a cation channel, leading to Na+ influx and neuronal depolarization.[16] In some subunit compositions, Ca2+ can also permeate the channel.[17] This activation can trigger downstream signaling cascades, such as the Lyn-MAPK pathway, which influences gene expression and synaptic plasticity.[1] this compound derivatives act by competitively binding to the glutamate site, preventing these downstream events.

Quantitative Data on Quinoxaline-2,3-dione Derivatives

The potency and selectivity of quinoxaline-2,3-dione derivatives are typically quantified through receptor binding assays and in vivo models of neurological disease. The following tables summarize representative data for this class of compounds, including close analogs, to illustrate their pharmacological profile.

Table 1: AMPA Receptor Binding Affinity

This table presents the inhibitory constants (Ki) or IC50 values for various quinoxaline-2,3-dione derivatives at the AMPA receptor. Lower values indicate higher binding affinity.

| Compound Name/Structure | Substitution Pattern | Ki or IC50 (µM) | Selectivity vs. NMDA | Reference |

| YM90K | 6-(1H-imidazol-1-yl)-7-nitro | 0.084 | >100-fold | [18] |

| 11a | 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro | 0.021 | >100-fold | [18] |

| NBQX | 2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | 0.060 | High | [18] |

| DNQX | 6,7-dinitro | ~0.2 | Moderate | [2][19] |

| CNQX | 6-cyano-7-nitro | ~0.3 | Moderate | [9] |

Table 2: In Vivo Anticonvulsant Activity

This table shows the efficacy of quinoxaline derivatives in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

| Compound Class | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |

| 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones | Mouse | MES | 17.0 | 243.9 | [20] |

| 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones | Mouse | MES | 31.7 | >220 | [20] |

| Quinazolinone Derivatives | Mouse | sc-PTZ | 510.5 (mmol/kg) | Not specified | [20] |

| 4H-chromene Derivatives | Rat | MES | 100-300 | Not specified | [14] |

Note: This data represents various heterocyclic compounds with anticonvulsant properties, highlighting the therapeutic potential of classes related to quinoxalines.

Key Experimental Methodologies

Protocol: [3H]AMPA Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.[18]

Materials:

-

Rat whole brain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]AMPA (radioligand)

-

Test compounds (e.g., 6-bromoquinoxaline-2,3-dione derivatives)

-

Non-specific binding control (e.g., L-glutamate at high concentration)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes. Wash the pellet by resuspension and centrifugation multiple times.

-

Assay Incubation: In test tubes, combine the prepared membrane suspension, [3H]AMPA (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of L-glutamate.

-

Incubation: Incubate the mixture at 4°C for 30-60 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some quinoxaline derivatives | Moroccan Journal of Chemistry [revues.imist.ma]

- 7. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. AMPA receptor - Wikipedia [en.wikipedia.org]

- 17. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 18. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromoquinoxaline-2,3(1H,4H)-dione: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound belonging to the quinoxaline-2,3-dione class. This class of molecules is well-recognized for its potent antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established activities of its structural analogs. The document details its primary molecular targets, the downstream signaling pathways it modulates, and relevant experimental protocols. Due to the limited availability of specific quantitative data for the 6-bromo derivative, this guide leverages data from closely related and extensively studied quinoxaline-diones to infer its pharmacological profile.

Core Mechanism of Action: Glutamate Receptor Antagonism

The primary mechanism of action of the quinoxaline-2,3-dione scaffold is competitive antagonism at the glutamate binding site of ionotropic glutamate receptors.[1] These receptors are crucial for fast excitatory neurotransmission in the central nervous system.

AMPA Receptor Antagonism

Quinoxaline-2,3-diones are potent competitive antagonists of AMPA receptors.[1] They bind to the same site as the endogenous agonist glutamate, thereby preventing receptor activation and the subsequent influx of sodium and calcium ions. This inhibitory action modulates excitatory synaptic transmission. The well-studied analog, 6,7-dinitroquinoxaline-2,3-dione (DNQX), is a classic example of this class of antagonists.[1]

NMDA Receptor Antagonism

In addition to their effects on AMPA receptors, some quinoxaline-2,3-diones also exhibit antagonistic activity at the glycine co-agonist site of the NMDA receptor. This site must be occupied for the receptor to be activated by glutamate. By blocking the glycine binding site, these compounds can inhibit NMDA receptor function, which is involved in synaptic plasticity and excitotoxicity.

Quantitative Data (Inferred from Analogs)

| Compound | Target Receptor | Assay Type | Value (µM) |

| DNQX (6,7-dinitroquinoxaline-2,3-dione) | AMPA Receptor | [3H]AMPA Binding | IC50: ~0.1-0.5 |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA Receptor | [3H]AMPA Binding | IC50: ~0.2-0.6 |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | NMDA Receptor (Glycine Site) | [3H]Glycine Binding | Ki: ~1-5 |

Potential Kinase Inhibitory Activity

The quinoxaline scaffold is also present in a number of kinase inhibitors. While the primary target of this compound is considered to be glutamate receptors, its potential to inhibit various protein kinases should not be overlooked. Further screening would be necessary to determine its specific kinase inhibition profile.

Signaling Pathways

By antagonizing AMPA and NMDA receptors, this compound is expected to modulate downstream signaling cascades that are crucial for neuronal function and survival.

Inhibition of Excitatory Postsynaptic Potentials

The most direct consequence of AMPA receptor antagonism is the reduction of fast excitatory postsynaptic potentials (EPSPs), leading to a decrease in neuronal excitability.

Caption: AMPA Receptor Antagonism Workflow.

Modulation of the ERK1/2 Signaling Pathway

Glutamate receptor activation can trigger the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. Antagonism of these receptors by compounds like this compound can lead to the downregulation of this pathway.

Caption: Inhibition of ERK1/2 Signaling Pathway.

Experimental Protocols

The following are generalized protocols for assays that would be essential for characterizing the mechanism of action of this compound.

AMPA Receptor Binding Assay

This assay is used to determine the binding affinity of the compound to AMPA receptors.

Caption: AMPA Receptor Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and wash them multiple times by resuspension and centrifugation.

-

Binding Assay: In a final volume of 500 µL, incubate the prepared membranes with a fixed concentration of [3H]AMPA and a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of a known AMPA receptor agonist (e.g., L-glutamate).

-

Incubation and Filtration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Kinase Inhibition Assay

A generalized protocol to screen for kinase inhibitory activity.

References

Core Technical Guide: 6-Bromoquinoxaline-2,3(1H,4H)-dione - Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a key heterocyclic intermediate in pharmaceutical research and development. This document outlines standard experimental methodologies for characterizing its physicochemical properties and discusses its potential role in relevant biological pathways.

Introduction to this compound

This compound is a synthetic organic compound featuring a quinoxaline core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and neuroprotective agents. The bromine substituent on the benzene ring of this compound offers a valuable handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. A comprehensive understanding of its solubility and stability is paramount for its effective utilization in both research and development settings.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂O₂ | N/A |

| Molecular Weight | 241.04 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Boiling Point | 302.7 °C at 760 mmHg | N/A |

| Storage Conditions | Room temperature, dry, sealed container | N/A |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, a qualitative assessment and standardized experimental protocols can be employed to determine its solubility profile.

Predicted Solubility

Based on its chemical structure, which contains both polar (two amide groups) and non-polar (brominated benzene ring) moieties, this compound is expected to have limited solubility in water and higher solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

-

Vials with screw caps

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent.

-

Sample Solubility Data Presentation

The following table provides a template for presenting the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Example Value] | [Example Value] |

| PBS (pH 7.4) | 37 | [Example Value] | [Example Value] |

| 0.1 N HCl | 25 | [Example Value] | [Example Value] |

| 0.1 N NaOH | 25 | [Example Value] | [Example Value] |

| Methanol | 25 | [Example Value] | [Example Value] |

| Ethanol | 25 | [Example Value] | [Example Value] |

| DMSO | 25 | [Example Value] | [Example Value] |

Stability Profile

The chemical stability of this compound is a critical parameter for its handling, storage, and application in drug development. Stability studies are essential to identify potential degradation pathways and to establish a suitable re-test period.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N HCl.

-

Store the solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at specified time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

-

Store the solution at room temperature or a slightly elevated temperature.

-

Withdraw samples at specified time points, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature.

-

Withdraw samples at specified time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a stability chamber at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples by HPLC.

-

Analysis:

-

The percentage of degradation should be calculated at each time point.

-

The purity of the stressed samples should be determined, and any significant degradation products should be identified and characterized if possible.

Sample Stability Data Presentation

The results of the stability studies can be summarized in the following table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| 0.1 N HCl | 24 h | 60 | [Example Value] | [Example Value] |

| 0.1 N NaOH | 8 h | 25 | [Example Value] | [Example Value] |

| 3% H₂O₂ | 24 h | 25 | [Example Value] | [Example Value] |

| Heat (Solid) | 7 days | 60 | [Example Value] | [Example Value] |

| Light Exposure | 1.2 million lux hours | 25 | [Example Value] | [Example Value] |

Biological Context and Signaling Pathways

Quinoxaline derivatives have been shown to interact with various biological targets. While the specific signaling pathways involving this compound are not yet fully elucidated, related quinoxaline compounds have been reported to modulate inflammatory pathways. For instance, certain quinoxaline derivatives have been shown to suppress Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in the innate immune response and inflammation.

TLR4 Signaling Pathway

The following diagram illustrates a simplified representation of the TLR4 signaling pathway, a potential target for quinoxaline-based compounds.

The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline-2,3-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor, and exhibiting antimicrobial, and anticancer properties. This technical guide provides an in-depth review of the core synthetic methodologies for quinoxaline-2,3-diones, presenting detailed experimental protocols, comparative quantitative data, and logical workflows to aid researchers in this field.

Core Synthetic Strategies

The synthesis of quinoxaline-2,3-diones predominantly relies on the cyclocondensation of an ortho-phenylenediamine with a two-carbon synthon, typically oxalic acid or its derivatives. Over the years, numerous modifications and novel approaches have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. The most prominent methods include classical condensation, microwave-assisted synthesis, and solvent-free "green" chemistry approaches.

Classical Condensation with Oxalic Acid and its Derivatives

The most traditional and widely used method for preparing quinoxaline-2,3-diones is the condensation of an o-phenylenediamine with oxalic acid or diethyl oxalate.

a) Condensation with Oxalic Acid: This reaction is typically performed under acidic conditions with heating. The acidic catalyst facilitates the dehydration and subsequent cyclization to form the desired dione.

b) Condensation with Diethyl Oxalate: Diethyl oxalate serves as a less harsh alternative to oxalic acid and can often provide cleaner reactions and higher yields. This method can be performed with or without a catalyst, often under reflux or by rotary evaporation at elevated temperatures.[1]

Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of quinoxaline-2,3-diones, solvent-free grinding and microwave-assisted synthesis have emerged as powerful green alternatives.

a) Solvent-Free Grinding: This method involves the simple grinding of a substituted o-phenylenediamine and oxalic acid dihydrate at room temperature.[2] The reaction proceeds in the solid state, often initiated by the formation of a melt, and circumvents the need for hazardous solvents.[2]

b) Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoxaline derivatives.[3][4] This technique provides rapid and uniform heating, leading to efficient cyclocondensation.

Oxidative Cyclization Methods

An alternative approach involves the oxidative cyclization of α-hydroxy ketones with 1,2-diamines. This method often employs a catalyst to facilitate the oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, which then undergoes condensation with the diamine.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of Quinoxaline-2,3-dione via Classical Condensation

| o-Phenylenediamine Derivative | Reagent | Solvent/Conditions | Temperature (°C) | Time | Yield (%) | Reference |

| o-Phenylenediamine | Oxalic acid dihydrate | 4 N HCl (aq) | Reflux | 15 min | Not specified | [5] |

| o-Phenylenediamine | Diethyl oxalate | Neat, rotary evaporation | 80 | Overnight | 40 | [1] |

| 2-Aminodiphenylamine | Diethyl oxalate | Neat, rotary evaporation | 90 | 4 h | 37 | [1] |

Table 2: Green Synthesis of Quinoxaline-2,3-dione Derivatives

| o-Phenylenediamine Derivative | Reagent | Method | Temperature (°C) | Time | Yield (%) | Reference |

| o-Phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 15 min | 92 | [2] |

| 4-Methyl-1,2-phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 10 min | 94 | [2] |

| 4-Nitro-1,2-phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 30 min | 78 | [2] |

| 4,5-Dimethyl-1,2-phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 10 min | 95 | [2] |

| Pyridine-2,3-diamine | 1-Phenyl-propane-1,2-dione | Microwave (MgBr2·OEt2) | Not specified | 1-2.5 min | Good yields | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione via Classical Condensation

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4 N Hydrochloric acid

-

Cold water

Procedure:

-

In a 250 mL round-bottomed flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).[5]

-

Heat the mixture to reflux using a heating mantle for 15 minutes.[5]

-

Cool the reaction mixture until a precipitate forms.[5]

-

Filter the precipitate under vacuum and wash it with cold water.[5]

-

Dry the product under vacuum.[5]

-

Record the yield and melting point of the product and obtain its IR spectrum for characterization.[5]

Protocol 2: Synthesis of Quinoxaline-2,3-dione via Solvent-Free Grinding

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

Mortar and pestle

-

Water or water/ethanol (1:1) mixture for crystallization

Procedure:

-

In a mortar, thoroughly grind a mixture of oxalic acid dihydrate (1 mmol, 0.126 g) and o-phenylenediamine (1 mmol, 0.108 g) with a pestle at room temperature in an open atmosphere.[2]

-

Continue grinding until the mixture turns into a melt.[2]

-

Continue to grind the mixture occasionally for the period indicated for the specific substrate (refer to original literature for substituted diamines).[2]

-

Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[2]

Protocol 3: Microwave-Assisted Synthesis of Substituted Quinoxalines

Materials:

-

Substituted-o-Phenylenediamines

-

1,2-Diketones

-

Magnesium bromide etherate (MgBr2·OEt2)

-

Quartz tube

-

Teflon vial with screw cap

-

Ethyl acetate

-

Water

-

Sodium sulfate

-

Chloroform for recrystallization

Procedure:

-

Place the substituted-o-phenylenediamine (0.001 mol), 1,2-diketone (0.001 mol), and MgBr2·OEt2 (0.004 mol) in a quartz tube.[3]

-

Insert the quartz tube into a Teflon vial and screw the cap on tightly.[3]

-

Subject the vial to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals).[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture and extract it with ethyl acetate (2 x 20 mL).[3]

-

Wash the organic layer with water (2 x 10 mL).[3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3]

-

Recrystallize the crude product from chloroform.[3]

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of quinoxaline-2,3-diones, highlighting the key steps from starting materials to the final product.

Caption: General workflow for quinoxaline-2,3-dione synthesis.

Logical Relationship of Synthetic Methods

This diagram illustrates the logical relationship between the different synthetic approaches for quinoxaline-2,3-diones, categorizing them based on the reaction conditions.

Caption: Classification of quinoxaline-2,3-dione synthetic methods.

References

The Discovery and Development of 6-Bromoquinoxaline-2,3(1H,4H)-dione and its Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of a promising class of AMPA receptor modulators.

Introduction

The quinoxaline-2,3(1H,4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among these, the discovery of their potent antagonism at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has positioned these compounds as promising candidates for the treatment of various neurological and neurodegenerative disorders. This technical guide focuses on the discovery, synthesis, and biological evaluation of 6-bromoquinoxaline-2,3(1H,4H)-dione and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds.

Synthesis of this compound and its Analogs

The core structure of this compound is typically synthesized through a cyclocondensation reaction between a substituted o-phenylenediamine and an α-dicarbonyl compound. The key starting material for the title compound is 4-bromo-1,2-phenylenediamine.

Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

This protocol outlines the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione from 4-bromo-o-phenylenediamine and oxalic acid.[1]

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

Multiple methods exist for the synthesis of 4-bromo-1,2-phenylenediamine. One common approach involves the bromination of o-phenylenediamine, often with a protecting group strategy to control regioselectivity.

-

Method A: Direct Bromination with Protection. [2][3]

-

A mixture of o-phenylenediamine, acetic acid, and acetic anhydride is cooled in an ice bath.

-

A solution of bromine in acetic acid is added dropwise to the mixture.

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-55°C) for a specified time.

-

The mixture is then poured into an ice-water solution containing sodium hydrogensulfite to quench excess bromine.

-

The resulting precipitate, the diacetylated intermediate, is collected and subsequently hydrolyzed using a strong base (e.g., sodium hydroxide) in a suitable solvent like methanol to yield 4-bromo-o-phenylenediamine.

-

-

Method B: Bromination using Sodium Bromide and Hydrogen Peroxide. [4][5]

-

o-Phenylenediamine is reacted with acetic anhydride in glacial acetic acid to form the diacetylated derivative.

-

Sodium bromide is added to the reaction mixture.

-

Hydrogen peroxide is then added dropwise, leading to the in-situ generation of bromine and subsequent bromination of the aromatic ring.

-

The reaction is monitored until completion, after which the mixture is poured into ice water containing sodium sulfite.

-

The precipitated 4-bromo-o-phenyl diacetyl amide is collected and hydrolyzed with aqueous sodium hydroxide in methanol to afford 4-bromo-o-phenylenediamine.

-

Step 2: Cyclocondensation with Oxalic Acid [1]

-

A powdered mixture of 4-bromo-o-phenylenediamine and oxalic acid dihydrate is heated, often in the presence of an acid catalyst such as hydrochloric acid.

-

The reaction can be performed under reflux conditions in a suitable solvent or, for a greener approach, by grinding the reactants together under solvent-free conditions.[6]

-

Upon cooling, the product, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, precipitates out of the reaction mixture.

-

The solid is collected by filtration, washed with water, and can be further purified by recrystallization, for example, from a 5% NaOH solution followed by acidification with dilute HCl.[6]

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved by:

-

Varying the Substituted o-phenylenediamine: Utilizing different substituted o-phenylenediamines in the cyclocondensation reaction allows for the introduction of various functional groups on the benzene ring of the quinoxaline-dione core.

-

N-Substitution: The nitrogen atoms at positions 1 and 4 of the quinoxaline-2,3-dione ring can be alkylated or otherwise functionalized to explore the structure-activity relationship of N-substituted derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

Quinoxaline-2,3(1H,4H)-diones, including the 6-bromo derivative and its analogs, are primarily recognized for their potent and selective antagonism of the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. Overstimulation of AMPA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological conditions.

AMPA Receptor Antagonism

The antagonistic activity of these compounds is typically evaluated through in vitro radioligand binding assays and in vivo models of seizure and neuroprotection.

Quantitative Data on AMPA Receptor Antagonism of Quinoxaline-2,3-dione Analogs

| Compound | R6 | R7 | Ki (µM) [³H]AMPA Binding | IC50 (µM) AMPA-evoked currents | Reference |

| DNQX | NO₂ | NO₂ | - | - | [7] |

| CNQX | CN | NO₂ | - | 0.3 | [7] |

| NBQX | NO₂ | SO₂NH₂ | - | 0.4 | [7] |

| PNQX | - | - | - | 1 | [7] |

| NS377 | - | - | - | 15 | [7] |

| 6-Bromo-analog (hypothetical) | Br | H | Data not available | Data not available |

Structure-Activity Relationship (SAR) Summary

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene moiety significantly influence the antagonist potency. Electron-withdrawing groups, such as nitro (NO₂) and cyano (CN), at positions 6 and 7 generally enhance AMPA receptor antagonism.

-

N-Substitution: N-alkylation or the introduction of other functional groups at the N1 and N4 positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Signaling Pathways

The therapeutic effects of this compound and its analogs are mediated through the modulation of the AMPA receptor signaling pathway.

AMPA Receptor Signaling Pathway

Caption: AMPA Receptor Signaling and Antagonism.

Experimental Workflows

Workflow for Synthesis of this compound

Caption: Synthesis of this compound.

Workflow for In Vitro and In Vivo Evaluation

Caption: In Vitro and In Vivo Evaluation Workflow.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay for AMPA Receptor

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.

-

Membrane Preparation:

-

Rat or mouse cortical tissue is homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

-

The pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]AMPA or [³H]CNQX) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled AMPA receptor antagonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to assess the anticonvulsant activity of a compound, which is indicative of its ability to prevent seizure spread.[8][9][10][11][12]

-

Animals: Male mice or rats are typically used for this assay.

-

Compound Administration: The test compound is administered to the animals via a suitable route (e.g., intraperitoneal, oral) at various doses and at a predetermined time before the seizure induction.

-

Seizure Induction:

-

Corneal electrodes are placed on the eyes of the animal, often after the application of a topical anesthetic and saline to ensure good electrical contact.

-

A high-frequency electrical stimulus (e.g., 60 Hz) of a specific current and duration (e.g., 50 mA for 0.2 seconds in mice) is delivered to induce a maximal seizure.

-

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint, indicating anticonvulsant activity.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Conclusion

This compound and its analogs represent a significant class of AMPA receptor antagonists with considerable therapeutic potential for a range of neurological disorders characterized by excessive excitatory neurotransmission. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and key experimental protocols associated with these compounds. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of this promising chemical scaffold. Future research in this area will likely focus on refining the structure-activity relationships, improving pharmacokinetic profiles, and further elucidating the in vivo efficacy of these compounds in relevant disease models.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: 6-Bromoquinoxaline-2,3(1H,4H)-dione as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-deficient aromatic core make them promising scaffolds for the development of various therapeutic agents and functional materials. Notably, the quinoxaline framework is being explored for the creation of fluorescent probes. 6-Bromoquinoxaline-2,3(1H,4H)-dione is a derivative that holds potential as a fluorescent probe, leveraging its electron-deficient core for sensing applications in biological systems.

Quantitative Data Presentation

The fluorescent properties of this compound must be empirically determined. The following table outlines the essential parameters to be measured.

| Fluorescent Property | Value | Method of Determination |

| Excitation Maximum (λex) | To be determined | Spectrofluorometry |

| Emission Maximum (λem) | To be determined | Spectrofluorometry |

| Molar Extinction Coefficient (ε) | To be determined | UV-Vis Spectrophotometry |

| Quantum Yield (Φ) | To be determined | Comparative method using a known standard (e.g., quinine sulfate)[1][2][3][4] |

| Stokes Shift | To be determined | Calculated from λex and λem |

| Photostability | To be determined | Time-lapse fluorescence microscopy |

| Optimal Concentration for Staining | To be determined | Dose-response experiments in the cell line of interest |

Experimental Protocols

Protocol 1: Determination of Spectroscopic Properties

This protocol describes the steps to measure the fundamental fluorescent characteristics of this compound.

1.1. Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare a series of dilutions from the stock solution in the desired solvent (e.g., phosphate-buffered saline, PBS) to achieve concentrations ranging from 1 µM to 50 µM.

1.2. Measurement of Excitation and Emission Spectra: [5][6][7]

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Use a quartz cuvette for all measurements.

-

Blank the instrument with the solvent used for dilution (e.g., PBS).

-

To determine the emission spectrum, set the excitation wavelength to a preliminary value (e.g., 350 nm) and scan the emission wavelengths (e.g., from 370 nm to 700 nm). Identify the wavelength of maximum emission (λem).

-

To determine the excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths (e.g., from 250 nm to 450 nm). Identify the wavelength of maximum excitation (λex).

-

Repeat steps 4 and 5 iteratively to find the optimal λex and λem.

1.3. Determination of Quantum Yield: [1][2][4][8]

-

Select a suitable fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ has a quantum yield of 0.54).

-

Prepare a series of solutions of both the standard and the test compound with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the standard and the test compound.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The slope of these plots will be used to calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ is the quantum yield, and η is the refractive index of the solvent.

Protocol 2: General Protocol for Live Cell Imaging

This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

2.1. Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound in sterile DMSO.

-

Culture medium appropriate for the cell line of interest.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS+).[9]

2.2. Cell Preparation and Staining:

-

Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

-

On the day of the experiment, remove the culture medium.

-

Prepare the loading solution by diluting the 1 mM stock solution of this compound in pre-warmed culture medium or live-cell imaging solution to a final concentration in the range of 1-10 µM.

-

Add the loading solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.

-

After incubation, remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove excess probe.

-

Add fresh, pre-warmed live-cell imaging solution to the cells for imaging.

2.3. Fluorescence Microscopy and Image Acquisition:

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

-

Use the experimentally determined excitation and emission wavelengths to set up the appropriate filter cubes or laser lines and detectors.

-

Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

For time-lapse imaging, set the desired interval and duration of acquisition.

Mandatory Visualizations

Caption: Experimental workflow for using this compound as a fluorescent probe.

Caption: Hypothetical signaling pathway where the probe could be used to detect enzyme activity.

References

- 1. agilent.com [agilent.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 4. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Synthetic Routes to 6-Bromoquinoxaline-2,3(1H,4H)-dione Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 6-bromoquinoxaline-2,3(1H,4H)-dione and its N-alkylated analogs. Quinoxaline-2,3-dione derivatives are a significant class of heterocyclic compounds with a wide range of applications, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making them promising candidates for the development of novel therapies for neurodegenerative disorders.[1][2]

I. Synthetic Strategies

The synthesis of this compound analogs is primarily a two-stage process. The first stage involves the formation of the core this compound structure through the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid. The second stage focuses on the derivatization of this core, typically through N-alkylation, to generate a library of analogs.

Figure 1: General two-stage synthetic strategy for this compound analogs.

II. Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the core compound, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, from 4-bromo-o-phenylenediamine and oxalic acid.[3]

Materials:

-

4-bromo-o-phenylenediamine

-

Oxalic acid

-

Hydrochloric acid (concentrated)

-

5% Sodium hydroxide solution

-

Dilute Hydrochloric acid

Procedure:

-

A mixture of 4-bromo-o-phenylenediamine and oxalic acid is prepared in the presence of hydrochloric acid.

-

The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is filtered and washed with water.

-

The crude product is purified by recrystallization from a 5% sodium hydroxide solution followed by acidification with dilute hydrochloric acid to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

B. Synthesis of N-Alkylated this compound Analogs

This general protocol outlines the N-alkylation of the this compound core. Specific examples for N,N'-diethyl and N,N'-dibenzyl derivatives are provided below.

General Procedure:

-

To a solution of this compound in a suitable solvent (e.g., dimethylformamide - DMF), a base (e.g., potassium carbonate) is added.

-

The appropriate alkylating agent (e.g., iodoethane for ethyl groups, benzyl bromide for benzyl groups) is added to the mixture.

-

The reaction is stirred, often at room temperature or with gentle heating, for a specified duration.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up, which may involve pouring it into ice-water and filtering the resulting precipitate.

-

The crude product is washed and purified by recrystallization from a suitable solvent system.

Example 1: Synthesis of 1,4-Diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Note: This example uses the chloro-analog, but the procedure is applicable to the bromo-analog)

-

Reactants: 6-chloroquinoxaline-2,3(1H,4H)-dione and iodoethane.[4]

-

The condensation reaction is carried out to produce the title compound.[4]

Example 2: Synthesis of 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Note: This example uses the chloro-analog, but the procedure is applicable to the bromo-analog)

-

Reactants: 6-chloroquinoxaline-2,3(1H,4H)-dione (0.3 g, 1.52 mmol), benzyl bromide (0.4 ml), potassium carbonate (0.4 g) in DMF (20 ml).[5]

-

The reaction mixture is stirred at room temperature for 24 hours.[5]

-

The mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a mixture of ethanol and chloroform (1:2 v/v) to yield the product (87%).[5]

III. Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various quinoxaline-2,3(1H,4H)-dione derivatives based on the condensation of substituted o-phenylenediamines with oxalic acid.

| Starting o-Phenylenediamine | Product | Reaction Time (min) | Yield (%) |

| o-Phenylenediamine | 1,4-Dihydro-quinoxaline-2,3-dione | 10 | 92 |

| 4-Methyl-o-phenylenediamine | 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | 15 | 90 |

| 4-Chloro-o-phenylenediamine | 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | 20 | 85 |

| 4,5-Dimethyl-o-phenylenediamine | 6,7-Dimethyl-1,4-dihydro-quinoxaline-2,3-dione | 15 | 94 |

| 4-Nitro-o-phenylenediamine | 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione | 30 | 80 |

Table adapted from solvent-free grinding synthesis method.[1]

IV. Mechanism of Action: AMPA Receptor Antagonism

Quinoxaline-2,3-dione analogs are known to act as competitive antagonists at AMPA receptors. These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By blocking the binding of glutamate to AMPA receptors, these compounds can inhibit postsynaptic depolarization, which is a key mechanism in reducing excitotoxicity implicated in various neurodegenerative diseases.

Figure 2: Simplified signaling pathway showing the antagonistic action of quinoxaline-2,3-dione analogs at the AMPA receptor.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation of 6-Bromoquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-2,3(1H,4H)-diones are a class of heterocyclic compounds that form the core structure of various biologically active molecules. The nitrogen atoms at positions 1 and 4 of the quinoxalinedione ring are amenable to substitution, allowing for the synthesis of a diverse library of N-alkylated derivatives. This structural modification is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. This document provides a detailed protocol for the N-alkylation of 6-bromoquinoxaline-2,3(1H,4H)-dione, a versatile intermediate for the synthesis of novel therapeutic agents.

Principle of the Method

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. In the presence of a suitable base, the nitrogen atoms of the quinoxalinedione core are deprotonated to form anionic nucleophiles. These nucleophiles then react with an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. Phase transfer catalysis is a highly effective method for this transformation, facilitating the reaction between the water-soluble deprotonated quinoxalinedione and the organic-soluble alkylating agent.

Experimental Protocol

Materials and Reagents

-

This compound

-

Alkylating agent (e.g., Iodoethane, Benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous potassium carbonate (2.5 eq) and the phase-transfer catalyst (e.g., BTEAC, 0.1 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Stir the mixture at room temperature for 15-20 minutes.

-

-

Addition of Alkylating Agent:

-

Add the alkylating agent (2.2 eq for dialkylation) to the reaction mixture dropwise at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

-

Characterization:

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-alkylation of a 6-substituted quinoxaline-2,3(1H,4H)-dione, based on similar reported procedures.[1]

| Parameter | Value | Notes |

| Starting Material | This compound | 1.0 equivalent |

| Base | Potassium Carbonate (K₂CO₃) | 2.5 equivalents |

| Alkylating Agent | e.g., Iodoethane | 2.2 equivalents for dialkylation |

| Catalyst | Benzyltriethylammonium chloride (BTEAC) | 0.1 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |

| Temperature | Reflux | Temperature may vary based on the alkylating agent. |

| Reaction Time | 4-24 hours | Monitored by TLC |

| Typical Yield | 80-95% | Yields are dependent on the specific alkylating agent and reaction conditions. |

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical steps in the phase transfer catalyzed N-alkylation reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Alkylating agents are often toxic and/or carcinogenic; handle with extreme care.

-

DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable and efficient method for the N-alkylation of this compound. The use of phase transfer catalysis allows for high yields under relatively mild conditions. This procedure can be adapted for the introduction of a wide variety of alkyl groups, making it a valuable tool for the synthesis of new quinoxalinedione derivatives for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromoquinoxaline-2,3(1H,4H)-dione

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-Bromoquinoxaline-2,3(1H,4H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low to no yield in the Suzuki coupling of this compound?

Low or no yield in this reaction can stem from several factors:

-

Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may have decomposed.

-

Poor Substrate Solubility: this compound and its derivatives can have poor solubility in common organic solvents, hindering the reaction.

-

Base Incompatibility: The chosen base may not be strong enough to facilitate the transmetalation step effectively or may be incompatible with the substrate.[1]

-

Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures and in the presence of water.[2][3]

-

Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid.[4]

Q2: I am observing significant amounts of a byproduct that is not my desired coupled product. What could it be?

Common byproducts in Suzuki coupling reactions include:

-

Homocoupling Product: This results from the coupling of two boronic acid molecules. Its formation is often promoted by the presence of oxygen.[4]

-

Dehalogenated Starting Material: The this compound can be reduced to quinoxaline-2,3(1H,4H)-dione. This can occur if there are sources of hydride in the reaction mixture.[2]

-

Protodeboronation Product: The boronic acid can be converted back to the corresponding arene, which will remain as an unreacted starting material from the boronic acid side.[2][3]

Q3: How do I choose the right palladium catalyst and ligand for this reaction?

The choice of catalyst and ligand is crucial. For electron-deficient heteroaromatic halides like this compound, catalyst systems that are good for activating aryl chlorides can be effective.[5]

-

Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[6] Pd(PPh₃)₄ is often used for similar heterocyclic systems.[6]

-

Ligands: Electron-rich and bulky phosphine ligands can be beneficial, especially if oxidative addition is slow. However, for electron-deficient substrates, this step is generally faster. Standard ligands like triphenylphosphine (PPh₃) are a good starting point.

Q4: What is the recommended base and solvent system for this coupling?

Aqueous base and a polar aprotic solvent are commonly employed.

-

Bases: Weak inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are frequently used.[1][6][7] The choice of base can significantly impact the reaction yield, and screening may be necessary.[1]

-

Solvents: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, DMF/water, or THF/water.[6][7]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |